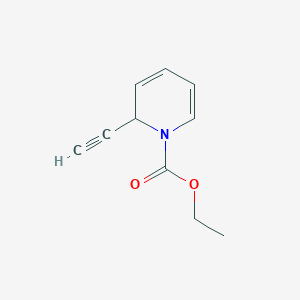

ethyl 2-ethynyl-2H-pyridine-1-carboxylate

Description

N-desmethyl Zolmitriptan is an active metabolite of Zolmitriptan, a member of the triptan class of drugs used primarily for the acute treatment of migraine attacks. Zolmitriptan is a selective serotonin receptor agonist, specifically targeting the 5-hydroxytryptamine 1B and 1D receptors. N-desmethyl Zolmitriptan retains the pharmacological activity of its parent compound and is known for its higher potency in alleviating migraine symptoms .

Properties

CAS No. |

160464-59-5 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

ethyl 2-ethynyl-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C10H11NO2/c1-3-9-7-5-6-8-11(9)10(12)13-4-2/h1,5-9H,4H2,2H3 |

InChI Key |

LXAUJPAMFZJDJH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1C=CC=CC1C#C |

Canonical SMILES |

CCOC(=O)N1C=CC=CC1C#C |

Synonyms |

1(2H)-Pyridinecarboxylic acid, 2-ethynyl-, ethyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl Zolmitriptan involves the demethylation of Zolmitriptan. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .

Industrial Production Methods: In industrial settings, the production of N-desmethyl Zolmitriptan may involve large-scale demethylation processes using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: N-desmethyl Zolmitriptan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert N-desmethyl Zolmitriptan back to its parent compound, Zolmitriptan.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Zolmitriptan.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-desmethyl Zolmitriptan has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Zolmitriptan and its metabolites.

Biology: The compound is studied for its pharmacokinetics and pharmacodynamics in biological systems, particularly in relation to its parent compound.

Medicine: N-desmethyl Zolmitriptan is investigated for its efficacy and safety in treating migraines and other headache disorders.

Industry: It is used in the development and testing of new formulations and delivery methods for migraine medications .

Mechanism of Action

N-desmethyl Zolmitriptan exerts its effects by binding to the 5-hydroxytryptamine 1B and 1D receptors in the brain. This binding leads to the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings. The compound’s higher affinity for these receptors compared to its parent compound results in enhanced therapeutic effects in alleviating migraine symptoms .

Comparison with Similar Compounds

- Sumatriptan

- Rizatriptan

- Naratriptan

- Almotriptan

- Eletriptan

- Frovatriptan

Comparison: N-desmethyl Zolmitriptan is unique due to its higher potency and longer duration of action compared to other triptans. While Sumatriptan was the first triptan developed, it has poor oral bioavailability and lipophilicity, leading to the development of second-generation triptans like Zolmitriptan and its metabolites. N-desmethyl Zolmitriptan’s enhanced receptor affinity and metabolic stability make it a valuable compound in migraine treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.